molecular formula C22H26N2O4 B14420863 2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 82810-69-3

2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]

Cat. No.: B14420863
CAS No.: 82810-69-3
M. Wt: 382.5 g/mol
InChI Key: NMOQAIACVKSIGN-UHFFFAOYSA-N
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Description

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] is a complex organic compound characterized by the presence of a piperazine ring and methoxyphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Piperazinediyl)bis[2-(3,4-dimethoxyphenyl)ethanone]
  • 1,1’-(1,4-Piperazinediyl)bis[2-(diethylamino)ethanone]

Uniqueness

Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] is unique due to its specific structural features, such as the presence of methoxy groups and the piperazine ring.

Properties

CAS No.

82810-69-3

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N2O4/c1-27-19-7-3-17(4-8-19)21(25)15-23-11-13-24(14-12-23)16-22(26)18-5-9-20(28-2)10-6-18/h3-10H,11-16H2,1-2H3

InChI Key

NMOQAIACVKSIGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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